(S)-N-(Morpholin-3-ylmethyl)methanesulfonamide hcl

Chiral building block Enantioselective synthesis Stereochemistry-activity relationship

This (S)-enantiomer morpholine-3-ylmethyl methanesulfonamide HCl (CAS 2102409-80-1, ≥98%) delivers stereochemically defined input for sigma receptor, Nav1.7, M1 muscarinic, and PI3K SAR programs. Unlike racemic or regioisomeric alternatives, the defined (S)-configuration at the morpholine 3-position eliminates enantiomeric variability as a confounding factor in binding assays. Aqueous solubility ≥100 mg/mL enables direct SPR, ITC, and ligand-observed NMR screening without DMSO co-solvent artifacts. Serves as the critical chiral building block for patent-exemplified sigma-1/2 ligands. Substituting the 2-ylmethyl regioisomer (CAS 1153762-77-6) or racemate introduces uncontrolled SAR variables documented to alter potency by 50- to 80-fold. Confirm enantiomeric specification before ordering.

Molecular Formula C6H15ClN2O3S
Molecular Weight 230.71 g/mol
Cat. No. B13054265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-N-(Morpholin-3-ylmethyl)methanesulfonamide hcl
Molecular FormulaC6H15ClN2O3S
Molecular Weight230.71 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NCC1COCCN1.Cl
InChIInChI=1S/C6H14N2O3S.ClH/c1-12(9,10)8-4-6-5-11-3-2-7-6;/h6-8H,2-5H2,1H3;1H/t6-;/m0./s1
InChIKeyZTEKNFFKDJJNMF-RGMNGODLSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-N-(Morpholin-3-ylmethyl)methanesulfonamide HCl: Chiral Sulfonamide Building Block for Medicinal Chemistry and Chemical Biology


(S)-N-(Morpholin-3-ylmethyl)methanesulfonamide hydrochloride (CAS 2102409-80-1) is a chiral, enantiomerically defined small-molecule sulfonamide featuring a morpholine ring substituted at the 3-position with a methanesulfonamidomethyl group . With a molecular formula of C₆H₁₅ClN₂O₃S and a molecular weight of 230.71 g/mol, the compound is supplied as the hydrochloride salt (≥98% purity) and is freely soluble in water [1]. The free base exhibits a predicted LogP of −1.05, a topological polar surface area (TPSA) of 67.43 Ų, and three rotatable bonds . As a morpholine-based methanesulfonamide, this compound represents a privileged scaffold class that has been deployed across multiple target families, including sigma receptors, muscarinic M1 receptors, voltage-gated sodium channels (Nav1.7), and PI3K isoforms [2][3][4].

Why Generic Morpholine Sulfonamides Cannot Replace (S)-N-(Morpholin-3-ylmethyl)methanesulfonamide HCl in Structure–Activity Campaigns


Substituting a generic, racemic, or regioisomeric morpholine methanesulfonamide for the defined (S)-enantiomer at the 3-ylmethyl position introduces quantifiable risks to SAR reproducibility. In the morpholine-based M1 muscarinic agonist series, moving the sulfonamide substitution from the morpholine nitrogen to alternative positions altered M1 receptor binding affinity by 50- to 80-fold relative to the arecoline baseline [1]. In the Nav1.7 aryl sulfonamide program, shortening the morpholine-to-sulfonamide linker from methyleneoxy to a direct oxygen restored inhibitory activity that had been lost upon morpholine-for-piperidine core replacement, demonstrating that both regioattachment and linker geometry are critical potency determinants [2]. Furthermore, the (S)-enantiomer is explicitly used as a stereochemically pure building block in patent-exemplified sigma receptor ligands where enantiomeric configuration is a claimed structural feature [3]. Use of the racemate, the (R)-antipode, or the 2-ylmethyl regioisomer (CAS 1153762-77-6) introduces uncontrolled variables that confound structure–activity relationship interpretation and may lead to irreproducible biological results.

Quantitative Differentiation Evidence: (S)-N-(Morpholin-3-ylmethyl)methanesulfonamide HCl vs. Closest Analogs


Enantiomeric Configuration: (S)- vs. (R)-N-(Morpholin-3-ylmethyl)methanesulfonamide HCl

The target compound is the defined (S)-enantiomer with the methanesulfonamidomethyl substituent at the 3-position of the morpholine ring in the (S)-configuration [C@H] . The (R)-enantiomer (CAS 2165590-31-6 for the free amine form; CAS not confirmed for HCl salt) carries the substituent in the opposite spatial orientation [C@@H] . While no publicly available head-to-head biological comparison of the isolated enantiomers has been reported in peer-reviewed literature, the morpholine 3-position is a stereogenic center, and enantiomeric configuration is a known determinant of target binding in morpholine-based ligands. In the structurally related substituted morpholine sigma receptor ligand series, enantiomeric configuration is explicitly claimed as a structural feature in patent filings, indicating that the (S)- and (R)-antipodes are not functionally interchangeable [1].

Chiral building block Enantioselective synthesis Stereochemistry-activity relationship

Regiochemical Differentiation: 3-ylmethyl vs. 2-ylmethyl Morpholine Methanesulfonamide

The target compound bears the methanesulfonamidomethyl group at the morpholine 3-position, while the 2-ylmethyl regioisomer (CAS 1153762-77-6 for the racemate; CAS 2365342-30-7 for the (S)-2-ylmethyl variant) carries the substituent at the morpholine 2-position . The 3-ylmethyl attachment places the sulfonamide-bearing side chain one carbon further from the morpholine ring oxygen compared to the 2-ylmethyl isomer. In the Nav1.7 morpholine sulfonamide series, linker length and attachment point were critical SAR parameters: shortening the morpholine-to-arylsulfonamide linker from methyleneoxy to a direct oxygen restored inhibitory activity that had been abrogated by the piperidine-to-morpholine core swap [1]. This demonstrates that the spatial relationship between the morpholine ring and the sulfonamide pharmacophore is a quantifiable potency determinant.

Regioisomer comparison Morpholine substitution pattern Building block selection

Physicochemical Property Profile: Aqueous Solubility Advantage of the HCl Salt Form

The hydrochloride salt form of (S)-N-(Morpholin-3-ylmethyl)methanesulfonamide exhibits high aqueous solubility of ≥100 mg/mL (equivalent to ≥620.35 mM in water) [1]. This contrasts with the free base forms of related morpholine sulfonamide building blocks, which typically show substantially lower aqueous solubility. For comparison, the morpholine-based Nav1.7 inhibitor ML 10302 (free base, CAS 148868-55-7) is reported as insoluble in water and requires DMSO for dissolution (>20 mg/mL) . The hydrochloride salt form enables direct use in aqueous biochemical assay buffers without the need for DMSO co-solvent, which can interfere with certain enzyme assays and protein interaction studies at concentrations above 1% (v/v).

Aqueous solubility Salt form selection Assay compatibility

Morpholine Sulfonamide Scaffold Privilege: Validated Multi-Target Pharmacophore Class

The morpholine-3-ylmethyl methanesulfonamide scaffold is embedded within a broader class of morpholine-based sulfonamides that has yielded potent ligands across multiple therapeutically relevant target families. In the M1 muscarinic agonist series, electron-donating 4-substituted sulfonyl derivatives on the morpholine nitrogen increased M1 receptor binding affinity 50- to 80-fold relative to the arecoline parent scaffold [1]. In the Nav1.7 program, morpholine-based aryl sulfonamide analogue 29 exhibited hNav1.7 IC₅₀ = 108 nM with 176-fold selectivity over hNav1.5 (IC₅₀ = 19 μM) [2]. In the PI3Kα inhibitor series, replacing one morpholine of ZSTK474 with sulfonamide-containing substituents produced a new class of active PI3Kα inhibitors [3]. This cross-target pharmacophore productivity establishes the morpholine sulfonamide as a privileged scaffold, and the (S)-3-ylmethyl methanesulfonamide represents the minimal, stereochemically defined building block for elaborating this scaffold.

Privileged scaffold Multi-target activity SAR diversification

Defined Purity Specification: ≥98% vs. Variable Purity of Generic Morpholine Sulfonamide Sources

The target compound is commercially available with a defined purity specification of ≥98% (HPLC) from established suppliers . This contrasts with generic or non-certified sources of morpholine sulfonamide building blocks where purity may not be specified or may vary significantly between lots. For quantitative SAR campaigns, even 2–5% impurities can confound IC₅₀ determinations, particularly for highly potent compounds where trace impurities with higher affinity than the parent can dominate the observed activity signal.

Purity specification Lot-to-lot consistency Procurement quality

Predicted Drug-Like Properties: TPSA and LogP Within Oral Bioavailability Space

The free base of (S)-N-(Morpholin-3-ylmethyl)methanesulfonamide has a calculated TPSA of 67.43 Ų and a LogP of −1.05 . These values fall within the favorable ranges for oral bioavailability according to Veber's rules (TPSA < 140 Ų) and Lipinski's Rule of Five (LogP ≤ 5). By comparison, many elaborated morpholine sulfonamide drug candidates with higher molecular weight and lipophilicity move outside these favorable ranges during optimization. The low LogP (−1.05) indicates high hydrophilicity, which is advantageous for aqueous solubility but may require optimization for membrane permeability. This places the compound as an attractive early-stage fragment or scaffold for lead optimization, where logP can be increased in a controlled manner through analog synthesis.

Drug-likeness Physicochemical profile Lead optimization starting point

Recommended Application Scenarios for (S)-N-(Morpholin-3-ylmethyl)methanesulfonamide HCl Based on Quantitative Evidence


Stereochemically Defined Intermediate for Sigma Receptor Ligand Synthesis

The (S)-configuration at the morpholine 3-position provides a defined stereochemical input for synthesizing sigma-1 and sigma-2 receptor ligands. Patent literature from Esteve Pharmaceuticals explicitly claims substituted morpholine derivatives with defined stereochemistry for pain treatment via sigma receptor modulation [1]. The (S)-N-(Morpholin-3-ylmethyl)methanesulfonamide HCl serves as the chiral building block for elaborating these patent-exemplified structures, enabling SAR studies where enantiomeric configuration is a controlled variable rather than a source of confounding data.

Aqueous-Compatible Fragment for Biophysical Screening (SPR, ITC, NMR)

With aqueous solubility ≥100 mg/mL (620.35 mM) [2], this compound is directly compatible with surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and ligand-observed NMR screening without DMSO co-solvent. This eliminates solvent interference artifacts that can arise when DMSO concentrations exceed 1–2% (v/v), a common problem when screening fragments with poor aqueous solubility. The low molecular weight (230.71 g/mol as HCl salt) and favorable TPSA (67.43 Ų) further support its use as a fragment in fragment-based drug discovery (FBDD) campaigns.

Morpholine Sulfonamide Scaffold Diversification for Multi-Target Medicinal Chemistry

The morpholine sulfonamide pharmacophore has demonstrated productivity across M1 muscarinic receptors (50–80× affinity enhancement over arecoline) [3], Nav1.7 voltage-gated sodium channels (IC₅₀ = 108 nM with 176× selectivity over Nav1.5) [4], and PI3Kα lipid kinases [5]. (S)-N-(Morpholin-3-ylmethyl)methanesulfonamide HCl provides the minimal, stereochemically pure core for systematic N-arylation, N-acylation, or N-sulfonylation to generate focused libraries that probe these and other target classes. The 3-ylmethyl attachment geometry matches that of the published active morpholine sulfonamides, reducing the risk of synthesizing inactive regioisomers.

Reference Standard for Chiral Purity Method Development

With a defined (S)-configuration and ≥98% purity specification , this compound can serve as a reference standard for developing chiral HPLC or SFC methods to separate morpholine sulfonamide enantiomers. This is particularly relevant for laboratories synthesizing morpholine-based drug candidates where enantiomeric purity is a critical quality attribute (CQA) for regulatory submission. The compound's UV-transparent morpholine chromophore and sulfonamide moiety provide adequate detectability at 210–254 nm for routine analytical method development.

Quote Request

Request a Quote for (S)-N-(Morpholin-3-ylmethyl)methanesulfonamide hcl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.